molecular formula C8H8ClFN2O B1622776 (2-Chloro-6-fluorophenyl)acetamidoxime CAS No. 333748-81-5

(2-Chloro-6-fluorophenyl)acetamidoxime

Cat. No.: B1622776
CAS No.: 333748-81-5
M. Wt: 202.61 g/mol
InChI Key: CMBQTCSOPKKWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorophenyl)acetamidoxime is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with an acetamidoxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)acetamidoxime typically involves the reaction of 2-chloro-6-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetamidoxime group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-fluorophenyl)acetamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetamidoxime group to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylacetamidoximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)acetamidoxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)acetamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorophenylacetamide
  • 2-Chloro-6-fluorobenzamide
  • 2-Chloro-6-fluorophenylacetonitrile

Comparison: (2-Chloro-6-fluorophenyl)acetamidoxime is unique due to the presence of the acetamidoxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro and fluoro substituents further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBQTCSOPKKWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403857
Record name (2-chloro-6-fluorophenyl)acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333748-81-5
Record name (2-chloro-6-fluorophenyl)acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g (59 mmol) of (2-chloro-6-fluorophenyl)acetonitrile in 50 ml of ethanol were admixed with 7.0 g (101 mmol) of hydroxylamine hydrochloride and then with 7.5 g (71 mmol) of sodium carbonate dissolved in 30 ml of water. This mixture was refluxed for 4 h, poured into aqueous sodium dihydrogen phosphate buffer (pH 7.8) and extracted with methylene chloride, and the extract was dried over sodium sulfate. The solvent was removed under reduced pressure, and 4.9 g of product were obtained from the extract. A further 3.7 g precipitated from the aqueous phase. Overall yield: 8.6 g, which were directly reacted further.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-6-fluorophenyl)acetamidoxime
Reactant of Route 2
(2-Chloro-6-fluorophenyl)acetamidoxime
Reactant of Route 3
Reactant of Route 3
(2-Chloro-6-fluorophenyl)acetamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.